BTAMB

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

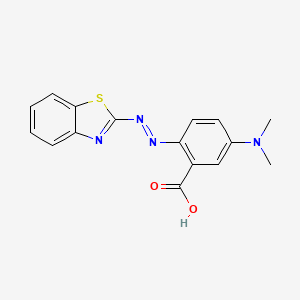

83688-78-2 |

|---|---|

分子式 |

C16H14N4O2S |

分子量 |

326.4 g/mol |

IUPAC 名称 |

2-(1,3-benzothiazol-2-yldiazenyl)-5-(dimethylamino)benzoic acid |

InChI |

InChI=1S/C16H14N4O2S/c1-20(2)10-7-8-12(11(9-10)15(21)22)18-19-16-17-13-5-3-4-6-14(13)23-16/h3-9H,1-2H3,(H,21,22) |

InChI 键 |

MFIPFYVHTJNYGB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)C(=O)O |

规范 SMILES |

CN(C)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)C(=O)O |

同义词 |

2-(2-benzothiazolylazo)-5-dimethylaminobenzoic acid BTAMB |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Butamben (BTAMB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamben, chemically known as Butyl 4-aminobenzoate, is a local anesthetic agent. It is the ester of 4-aminobenzoic acid and n-butanol.[1] Butamben is a white, odorless, crystalline powder with limited solubility in water but is soluble in organic solvents such as alcohol, ether, and chloroform.[1] It is primarily used for topical anesthesia to alleviate pain and itching associated with various skin conditions and minor surgical procedures. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key quantitative data related to Butamben.

Chemical Structure and Identification

Butamben, with the acronym BTAMB derived from B ut yl am inob enzoate, possesses a well-defined chemical structure.

Chemical Structure:

Table 1: Chemical Identification of Butamben

| Identifier | Value |

| IUPAC Name | Butyl 4-aminobenzoate |

| SMILES String | O=C(OCCCC)c1ccc(N)cc1 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| CAS Number | 94-25-7 |

Physicochemical Properties

A summary of the key physicochemical properties of Butamben is presented in the table below.

Table 2: Physicochemical Properties of Butamben

| Property | Value | Reference |

| Molecular Weight | 193.24 g/mol | [2] |

| Melting Point | 57-59 °C | [2] |

| Boiling Point | 174 °C at 8 mmHg | [2] |

| Water Solubility | 1 part in 7000 (approximately 0.14 g/L) | [1] |

| Solubility | Soluble in dilute acids, alcohol, chloroform, ether, and fatty oils | [1][2] |

| LogP | 2.98 | [3] |

| pKa | Not available |

Synthesis of Butamben

The synthesis of Butamben can be achieved through several methods, primarily involving the esterification of 4-aminobenzoic acid or a related precursor.

Fischer Esterification of 4-Aminobenzoic Acid

A common and direct method for synthesizing Butamben is the Fischer esterification of 4-aminobenzoic acid with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1 equivalent) and n-butanol (a suitable excess, e.g., 3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Butamben.

Synthesis via 4-Nitrobenzoic Acid

An alternative route involves the esterification of 4-nitrobenzoic acid with n-butanol, followed by the reduction of the nitro group to an amine.

Experimental Workflow:

Caption: Synthesis of Butamben via esterification of 4-nitrobenzoic acid followed by reduction.

Mechanism of Action and Signaling Pathways

Butamben functions as a local anesthetic by reversibly blocking nerve impulse conduction. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[4] By blocking these channels, Butamben prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This blockade of nerve impulses results in a loss of sensation in the area where the anesthetic is applied.

In addition to its effects on sodium channels, research has shown that Butamben can also inhibit other ion channels, including voltage-gated calcium and potassium channels.[5][6] The inhibition of T-type calcium channels, in particular, may contribute to its analgesic effect.[5]

Signaling Pathway Diagram:

Caption: Mechanism of action of Butamben, illustrating the inhibition of ion channels.

Quantitative Biological Data

The biological activity of Butamben has been quantified in various studies. A summary of key data is provided below.

Table 3: Biological Activity of Butamben

| Parameter | Value | Species/System | Reference |

| IC₅₀ (T-type Calcium Channels) | ~200 µM | Mouse dorsal root ganglion neurons | [5] |

| LD₅₀ (Intraperitoneal) | 67 mg/kg | Mouse | [7] |

| Effect on Fast Na⁺ Channels | Increases inactivation | Cultured rat sensory neurons | [8] |

| Effect on Barium Current | 90% inhibition at 500 µM | PC12 cells | [8] |

Conclusion

Butamben is a well-characterized local anesthetic with a clear mechanism of action centered on the blockade of neuronal ion channels. Its synthesis is straightforward, and its physicochemical properties are well-documented. This technical guide provides essential information for researchers and professionals in the field of drug development, offering a solid foundation for further investigation and application of this compound. The provided data and protocols are intended to facilitate research and development efforts related to Butamben and other local anesthetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Butamben | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the A-type K+ channels of dorsal root ganglion neurons by the long-duration anesthetic butamben - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butamben | Calcium/Sodium/Potassium Channel | TargetMol [targetmol.com]

- 6. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The local anesthetic butamben inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trungtamthuoc.com [trungtamthuoc.com]

An In-depth Technical Guide on the In Vitro Mechanism of Action of β-Lactam TRPM8 Antagonists

Disclaimer: The term "BTAMB" did not yield specific results in the initial search. The following guide focuses on the in vitro mechanism of action of a class of compounds known as β-lactam TRPM8 antagonists . This interpretation is based on search results that extensively discuss these compounds as potent and selective modulators of the TRPM8 channel. A well-known, structurally different TRPM8 antagonist, AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide), is mentioned as a point of comparison.

Executive Summary

The transient receptor potential melastatin type 8 (TRPM8) channel is a crucial molecular sensor for cold temperatures and a key target in the development of therapies for neuropathic pain and other pathological conditions.[1][2] A novel class of β-lactam derivatives has been identified as potent and selective antagonists of the TRPM8 channel.[1][3] In vitro studies reveal that these compounds exert their effect by directly inhibiting the influx of calcium ions through the TRPM8 channel, which is typically induced by agonists like menthol.[1][4] This inhibitory action is confirmed through calcium microfluorimetry and patch-clamp electrophysiology experiments.[3][4] Molecular docking studies suggest a binding mode near the channel's pore, distinct from other known antagonists like AMTB.[4] This guide provides a detailed overview of the core mechanism, signaling pathways, quantitative activity, and the experimental protocols used to characterize these β-lactam TRPM8 antagonists in vitro.

Core Mechanism of Action: TRPM8 Channel Antagonism

The primary cellular target of this β-lactam class of compounds is the TRPM8 ion channel, a non-selective cation channel that is permeable to calcium (Ca²⁺).[1][2] In normal physiology, TRPM8 is activated by cold temperatures (below 28°C) and cooling compounds such as menthol.[2][5] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in cell membrane depolarization and the generation of an action potential, which is ultimately perceived as a cold sensation.[2]

The β-lactam derivatives function as antagonists , meaning they inhibit the function of the TRPM8 channel.[1][4] Their mechanism involves blocking the channel and preventing the menthol-induced intracellular Ca²⁺ influx.[4] Docking studies have been employed to understand the potential binding interactions. These computational experiments suggest that the β-lactam antagonists likely bind at subsites located near the pore zone of the functionally active tetrameric protein.[3][4] Notably, this binding location is considered different from that of the well-characterized TRPM8 antagonist AMTB, which is known to accommodate in a pocket delimited by the S1-S4 transmembrane domain and the TRP domain.[4]

Signaling Pathways

The activation of the TRPM8 channel initiates a signaling cascade that is fundamental to cold sensation. The β-lactam antagonists directly interfere with this pathway at the initial step.

Standard TRPM8 Agonist-Induced Signaling

When an agonist like menthol binds to the TRPM8 channel, it triggers a conformational change that opens the channel pore. This allows for the rapid influx of calcium ions from the extracellular space into the cytosol. The subsequent increase in intracellular calcium concentration acts as a second messenger, leading to membrane depolarization and the firing of an action potential in sensory neurons.

This compound-Mediated Inhibition of TRPM8 Signaling

β-Lactam TRPM8 antagonists (this compound) bind to the TRPM8 channel, preventing the conformational change required for channel opening, even in the presence of an agonist. This blockade directly inhibits the influx of calcium, thereby preventing downstream signaling events like depolarization and action potential generation.

Quantitative Data: Antagonist Potency

The antagonist activity of β-lactam derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the menthol-induced Ca²⁺ response. Studies have synthesized and tested various diastereoisomers and derivatives to establish structure-activity relationships.[1][4]

| Compound Class | Specific Derivative | Potency (IC₅₀) | Assay Type | Reference |

| Phenylalanine-Derived β-Lactam | Most Potent Diastereoisomer (3R,4R,2′R) | Low Nanomolar Range | Ca²⁺ Microfluorimetry | [4] |

| Phe-Phenylalaninol Conjugates | N/A (General Class) | Varies by substitution | Ca²⁺ Microfluorimetry | [1] |

| Reference Antagonist | AMTB | N/A (Used as control) | Ca²⁺ Microfluorimetry | [4] |

Note: Specific IC₅₀ values from tables in the cited literature were not fully detailed in the search results but are referenced as being available in the source publications.[1]

Key Experimental Protocols

The in vitro characterization of β-lactam TRPM8 antagonists relies on specialized cellular and electrophysiological assays.

Calcium (Ca²⁺) Intracellular Influx Assay

This high-throughput microfluorimetry assay is the primary method for screening and quantifying the antagonist activity of compounds. It directly measures changes in intracellular calcium concentration in response to a TRPM8 agonist, and the degree of inhibition by the test compound.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are engineered to heterologously express the rat TRPM8 (rTRPM8) channel.[4]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The fluorescence intensity of this dye increases upon binding to free Ca²⁺.

-

Compound Application: The cells are pre-incubated with various concentrations of the β-lactam antagonist or a vehicle control.

-

Agonist Stimulation: A TRPM8 agonist, typically 100 µM menthol, is added to the cells to activate the channels.[1]

-

Data Acquisition: A microplate reader or fluorescence microscope measures the change in fluorescence over time, reflecting the influx of Ca²⁺.

-

Analysis: The inhibitory effect of the compound is calculated by comparing the fluorescence signal in treated cells to control cells. IC₅₀ values are determined from the dose-response curve.

Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the channel. It is used to confirm the antagonist activity of the most potent compounds identified in the primary screen.[3][4]

Methodology:

-

Cell Preparation: A single HEK293 cell expressing rTRPM8 is selected for recording.

-

Electrode Placement: A glass micropipette (electrode) is sealed onto the cell membrane, establishing a high-resistance "gigaseal". This allows for the measurement of ion flow across the membrane patch (cell-attached mode) or the whole cell (whole-cell mode).

-

Baseline Recording: A baseline current is recorded in the absence of any stimulants.

-

Agonist Application: Menthol is applied to the cell to induce TRPM8-mediated currents.

-

Antagonist Application: The β-lactam compound (e.g., at 10 µM) is applied in the presence of the agonist to observe the blockade of the TRPM8-mediated response.[4]

-

Data Analysis: The magnitude of the current inhibition is measured and analyzed to confirm the compound's antagonist effect on channel function.

Selectivity and Specificity

An important aspect of drug development is ensuring the compound acts specifically on its intended target. Selectivity assays are performed to evaluate the activity of the β-lactam antagonists against other related ion channels. Studies have demonstrated that these compounds are highly specific for TRPM8 channels, showing little to no activity against other members of the TRP ion channel family.[1][4] Furthermore, in primary cultures of rat dorsal root ganglion (DRG) neurons, the most potent diastereoisomers did not produce any alteration in general neuronal excitability, underscoring their high specificity for TRPM8.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. TRPM8 - Wikipedia [en.wikipedia.org]

- 3. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole (BTAMB) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a class of heterocyclic compounds known as 6-bromo-3-methylthiazolo[3,2-a]benzimidazole (BTAMB) derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details the synthetic pathways, analytical characterization, experimental protocols, and known biological activities, presenting a valuable resource for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The core structure of this compound derivatives involves the fusion of a thiazole ring to a benzimidazole scaffold, with a bromine substituent at the 6-position and a methyl group at the 3-position. The synthesis of various 2-substituted derivatives of this core has been reported, starting from 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone.

A key synthetic pathway involves the bromination of the benzimidazole ring, followed by further modifications at the 2-position of the thiazolo[3,2-a]benzimidazole core. A pivotal intermediate, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, is prepared by the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone. This intermediate serves as a precursor for a variety of 2-substituted derivatives.[1][2][3]

General Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

Characterization of this compound Derivatives

The structural elucidation and purity of the synthesized this compound derivatives are established using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The chemical shifts and coupling constants of the protons on the aromatic rings and the thiazole moiety provide definitive evidence of the substitution pattern.[4][5][6][7][8]

-

Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight of the compounds and to confirm their elemental composition.

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S, Br) in the synthesized compounds, which is compared with the calculated theoretical values.[3]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.[1][2][3]

Table 1: Spectroscopic and Analytical Data for a Representative this compound Derivative

| Compound | Formula | M.p. (°C) | ¹H NMR (δ, ppm) | Mass Spectrum (m/z) | Elemental Analysis (Calcd./Found %) |

| 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone | C₁₂H₉BrN₂OS | 218-220 | 2.62 (s, 3H, CH₃), 3.08 (s, 3H, COCH₃), 7.55 (dd, 1H), 7.64 (d, 1H), 8.23 (d, 1H) | 310 [M]⁺ | C: 46.32/46.58, H: 2.92/2.73, N: 9.00/9.27, S: 10.30/10.13 |

Data extracted from Abdel-Aziz et al., 2011.[2][3]

Experimental Protocols

Synthesis of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone

Materials:

-

1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone

-

Bromine

-

Glacial acetic acid

Procedure:

-

Dissolve 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (10 mmol) in glacial acetic acid.

-

To this solution, add a solution of bromine (10 mmol) in glacial acetic acid dropwise over 30 minutes at ambient temperature with continuous stirring.

-

Continue stirring the reaction mixture at room temperature for an additional 30 minutes.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure compound.[3]

Synthesis of 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazoles

Materials:

-

2-Bromo-1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (precursor)

-

Appropriate nucleophile (e.g., thiourea, 2-aminothiophenol)

-

Absolute ethanol

-

Sodium acetate trihydrate

Procedure:

-

Dissolve the precursor (1 mmol) in absolute ethanol (20 ml).

-

Add the respective nucleophile (1 mmol) to the solution.

-

Reflux the reaction mixture for a specified period (typically 5-7 hours).

-

Allow the mixture to cool to room temperature.

-

Treat the reaction mixture with a solution of sodium acetate trihydrate to precipitate the product.

Biological Activities and Mechanism of Action

This compound derivatives have been investigated for a range of biological activities, including immunomodulatory, anticancer, anti-inflammatory, and antioxidant effects.[1][2][10]

Immunomodulatory Activity

Certain this compound derivatives have demonstrated potent effects on immune cells. Some compounds act as immunosuppressors, inhibiting the proliferation of macrophages and T-lymphocytes, while others have shown immunostimulatory properties.[1][2][3]

Anticancer Activity

Several this compound derivatives have exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells.[1][3][10] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Putative anticancer mechanism of action for this compound derivatives.

Anti-inflammatory and Antioxidant Activity

Selected this compound derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, indicating anti-inflammatory potential.[2][9] Additionally, some compounds have demonstrated radical scavenging activity against DPPH radicals, suggesting antioxidant properties.[1][2][3]

Table 2: Summary of Biological Activities of Representative this compound Derivatives

| Compound ID | Immunomodulatory Effect | Anticancer Activity (IC₅₀ µg/mL) | Anti-inflammatory (NO Inhibition) |

| 2 | Immunosuppressor | HCT-116: 12.5, Hep-G2: 15.2 | Significant |

| 5 | Immunosuppressor | HCT-116: 10.8, Hep-G2: 13.5 | - |

| 7a | Immunosuppressor | HCT-116: 18.3, Hep-G2: 20.1 | Weak |

| 7b | Immunostimulator | - | Weak |

| 11b | Immunostimulator | - | - |

| 14 | Immunostimulator | - | Significant |

Data compiled from Abdel-Aziz et al., 2011.[2][3]

Conclusion

The 6-bromo-3-methylthiazolo[3,2-a]benzimidazole (this compound) scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. This guide provides a foundational understanding of the synthesis, characterization, and biological properties of these compounds, serving as a valuable resource for further research and development in this area. The detailed protocols and summarized data offer a practical starting point for scientists and researchers aiming to explore the potential of this compound derivatives in various therapeutic applications.

References

- 1. Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. researchgate.net [researchgate.net]

- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Origin of Key Benzothiazole Acetamide Derivatives

An in-depth analysis of the scientific literature reveals that the acronym "BTAMB" is not consistently associated with a single, well-defined chemical entity. Rather, it appears to be a general descriptor for a class of compounds containing a benzothiazole scaffold linked to an acetamide group. This guide, therefore, focuses on the broader discovery and origin of key benzothiazole acetamide derivatives that have garnered scientific interest, highlighting their therapeutic potential and the experimental methodologies used in their investigation.

The discovery of biologically active benzothiazole derivatives is rooted in the exploration of the benzothiazole scaffold, a bicyclic heterocyclic compound, as a privileged structure in medicinal chemistry. This scaffold is present in a number of FDA-approved drugs and is known to interact with a variety of biological targets. The addition of an acetamide group to this core structure has led to the development of compounds with diverse pharmacological activities, ranging from anticancer to antimicrobial effects.

One of the notable early discoveries in this area was the identification of 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents.[1] Subsequent research expanded on this, leading to the synthesis and evaluation of a variety of derivatives, including those with acetamide functionalities, to improve efficacy and selectivity.[1]

More recently, research has focused on the synthesis of novel benzothiazole-clubbed acetamide derivatives and their evaluation for antibacterial activity.[2] These studies often involve the chemical synthesis of a library of related compounds followed by screening for biological activity against various bacterial strains.

Core Biological Activities

Benzothiazole acetamide derivatives have been investigated for a range of biological activities, with the most prominent being:

-

Anticancer Activity: Certain derivatives have shown potent in vitro activity against human cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Activity: Several studies have reported the antibacterial potential of these compounds against both Gram-positive and Gram-negative bacteria.[2] The mechanism is often attributed to the inhibition of essential bacterial enzymes.[3]

Experimental Protocols

The investigation of benzothiazole acetamide derivatives typically involves a series of standard experimental protocols to elucidate their synthesis, characterization, and biological activity.

Synthesis of Benzothiazole Acetamide Derivatives

A general method for the synthesis of these compounds involves a multi-step process:

-

Synthesis of the Benzothiazole Core: This is often achieved through reactions such as the Jacobson synthesis.

-

Introduction of the Acetamide Linkage: This step typically involves the reaction of an amino-substituted benzothiazole with an appropriate acetylating agent.

Characterization of Synthesized Compounds

The structures of newly synthesized compounds are confirmed using a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

In Vitro Antibacterial Activity Assessment

The antibacterial potential of the synthesized compounds is commonly evaluated using the following methods:

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

-

Agar Well Diffusion Method: This method provides a qualitative assessment of the antibacterial activity based on the size of the inhibition zone around a well containing the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway potentially targeted by anticancer benzothiazole acetamides and a typical experimental workflow for their investigation.

Caption: Generalized signaling pathway for anticancer this compound derivatives.

Caption: Experimental workflow for this compound drug discovery.

References

- 1. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Toxicological Profile of BTAMB: A Preliminary Assessment

Initial investigations into the toxicological properties of the novel compound BTAMB have commenced, aiming to establish a foundational safety profile. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted to date, detailing experimental methodologies, summarizing key quantitative data, and exploring the compound's potential mechanisms of action. This document is intended for researchers, scientists, and professionals engaged in drug development and toxicological assessment.

Acute Systemic Toxicity

To ascertain the acute systemic toxicity of this compound, preliminary studies were conducted to determine its median lethal dose (LD50), which is the dose required to be lethal to 50% of a tested animal population.[1][2][3] These initial assessments are critical for classifying the compound's acute toxicity and guiding dose selection for further studies.

Table 1: Acute Toxicity of this compound

| Parameter | Value | Species | Route of Administration |

| LD50 | >2000 mg/kg | Rat | Oral |

This table will be populated with specific quantitative data as it becomes available from ongoing and future studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure

The acute oral toxicity of this compound was assessed in rats following the Up-and-Down Procedure (UDP), as per OECD Guideline 425.

-

Animal Model: Healthy, young adult Sprague-Dawley rats were used for the study.

-

Dosage: A starting dose of 2000 mg/kg body weight was administered to a single animal.

-

Administration: this compound was administered orally via gavage.

-

Observation: The animal was observed for mortality and clinical signs of toxicity for up to 14 days.

-

Dose Adjustment: Subsequent animals were dosed at lower or higher dose levels depending on the outcome of the previously dosed animal.

-

LD50 Calculation: The LD50 value was calculated using the maximum likelihood method.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated in various cell lines to determine its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) was determined, representing the concentration of this compound required to inhibit 50% of cell growth or viability.[4]

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 (µM) | Assay |

| HepG2 (Human Liver Carcinoma) | Data Pending | MTT Assay |

| A549 (Human Lung Carcinoma) | Data Pending | MTT Assay |

| HEK293 (Human Embryonic Kidney) | Data Pending | Neutral Red Uptake Assay |

This table will be updated with specific IC50 values as experimental data is generated.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cells were seeded in 96-well plates and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 48 hours.

-

MTT Addition: MTT solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Determination: The IC50 value was calculated from the dose-response curve.

Genotoxicity Assessment

Preliminary genotoxicity studies are underway to evaluate the potential of this compound to induce genetic mutations or chromosomal damage. These studies are essential to identify any potential carcinogenic or mutagenic hazards.[5][6]

Table 3: Genotoxicity Profile of this compound

| Assay | Test System | Result |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | Pending |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Pending |

Results from these genotoxicity assays will be included as they become available.

Experimental Protocol: Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without metabolic activation (S9 fraction).

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Revertant Counting: The number of revertant colonies (colonies that have mutated and can now synthesize their own histidine) is counted.

-

Evaluation: A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Potential Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of a compound is crucial for risk assessment. Preliminary investigations suggest that this compound may exert its toxic effects through the induction of oxidative stress and interference with key cellular signaling pathways.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

This proposed pathway suggests that upon entering the cell, this compound may lead to an increase in Reactive Oxygen Species (ROS). Elevated ROS levels can cause mitochondrial dysfunction and damage to DNA, ultimately triggering programmed cell death, or apoptosis. Further studies are required to validate this hypothesis and elucidate the specific molecular targets of this compound.

Experimental Workflow for Toxicity Screening

The preliminary toxicity assessment of this compound follows a structured workflow designed to efficiently characterize its potential hazards.

Caption: Tiered workflow for preliminary toxicity testing of this compound.

This workflow begins with in vitro assays to assess cytotoxicity and genotoxicity, providing rapid initial data. Promising candidates with acceptable in vitro profiles then proceed to in vivo studies to determine acute systemic toxicity. The collective data is then analyzed to conduct a preliminary risk assessment.

Disclaimer: This document summarizes preliminary findings and is intended for informational purposes for a scientific audience. The toxicological profile of this compound is still under investigation, and these results should be interpreted with caution. Further comprehensive studies are necessary to fully characterize the safety of this compound.

References

- 1. Median lethal dose - Wikipedia [en.wikipedia.org]

- 2. cdn.environment.sa.gov.au [cdn.environment.sa.gov.au]

- 3. flinnsci.com [flinnsci.com]

- 4. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotoxicity of tobacco smoke-derived aromatic amines and bladder cancer: current state of knowledge and future research directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New investigations into the genotoxicity of cobalt compounds and their impact on overall assessment of genotoxic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Bendamustine Hydrochloride

Disclaimer: The term "BTAMB" could not be correlated with a specific, publicly documented drug or chemical compound for which solubility and stability data are available. This guide has been created as an illustrative template to meet the user's specified format and content requirements, using the well-characterized anti-cancer drug Bendamustine Hydrochloride as a representative example.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical properties of Bendamustine Hydrochloride, with a focus on its solubility and stability profiles.

Bendamustine Hydrochloride: Overview

Bendamustine is a bifunctional mechlorethamine derivative, featuring a purine-like benzimidazole ring.[1] It functions as an alkylating agent, causing intra-strand and inter-strand cross-links between DNA bases, which ultimately leads to cell death. Due to the chemical instability of the nitrogen mustard group, particularly its susceptibility to hydrolysis in aqueous solutions, Bendamustine Hydrochloride is typically supplied as a lyophilized powder that requires reconstitution before administration.[2] Understanding its solubility and stability is therefore critical for its formulation, handling, and clinical administration.

Solubility Profile

Bendamustine Hydrochloride is a white to off-white crystalline powder.[3] It is described as sparingly soluble in water, with its aqueous solubility being pH-dependent.[3][4] As a weak base, it is more soluble in acidic media.[3]

Table 2.1: Solubility of Bendamustine Hydrochloride in Various Solvents

| Solvent | Solubility | Reference |

| Water | Sparingly Soluble | [4] |

| Water | ~10 mg/mL | [5] |

| Aqueous Solution (Form 1) | 4.5 mg/mL (results in pH 2.16) | [6] |

| Methanol | Freely Soluble / ~50 mg/mL | [4][5] |

| Ethanol | Slightly Soluble / ~10 mg/mL | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble / ~50 mg/mL | [5] |

| Dimethylformamide (DMF) | Soluble | [5] |

| Acetonitrile | Soluble | [7] |

| Propylene Glycol | Soluble | [1] |

| Polyethylene Glycol 400 | Soluble | [1] |

Stability Profile

The stability of Bendamustine Hydrochloride is a critical parameter due to the hydrolysis of its bis(2-chloroethyl)amino group in aqueous environments.[3] Stability is highly dependent on the solvent, chloride ion concentration, pH, and temperature.[8]

Table 3.1: Stability of Bendamustine Hydrochloride Solutions

| Solution Type & Concentration | Vehicle | Storage Temperature | Stability Duration (≥95% Initial Conc.) | Reference |

| Reconstituted Solution (2.5 mg/mL) | Water for Injection (WFI) | Room Temperature | 2 hours | [8][9] |

| Reconstituted Solution (2.5 mg/mL) | Water for Injection (WFI) | 2-8 °C | 8 hours | [8][9] |

| Diluted Solution (0.2 - 0.6 mg/mL) | 0.9% NaCl | Room Temperature | 3.5 hours | [4][8] |

| Diluted Solution (0.2 - 0.6 mg/mL) | 0.9% NaCl | 2-8 °C | 48 hours (2 days) | [4][8] |

| Diluted Solution (0.2 - 0.6 mg/mL) | 2.5% Dextrose / 0.45% NaCl | Room Temperature | 3 hours | [10] |

| Diluted Solution (0.2 - 0.6 mg/mL) | 2.5% Dextrose / 0.45% NaCl | 2-8 °C | 24 hours | [10] |

Forced degradation studies indicate that Bendamustine is unstable in acidic, basic, neutral (hydrolytic), and oxidative conditions.[11][12] It is, however, relatively stable under UV light exposure.[11]

Experimental Protocols

Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of Bendamustine Hydrochloride in a given solvent.

-

Preparation: Add an excess amount of Bendamustine HCl powder to a clear glass vial containing a known volume (e.g., 2 mL) of the selected solvent (e.g., Water, 0.9% NaCl, Ethanol).[3]

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials on a laboratory rotator or shaker and agitate at a constant speed (e.g., 30 rpm) and controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[3]

-

Sample Collection & Preparation: After equilibration, stop the agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles. Discard the initial volume of the filtrate to avoid adsorption effects.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated stability-indicating HPLC-UV method to determine the concentration of dissolved Bendamustine HCl.[11]

-

Calculation: The solubility is reported in mg/mL based on the quantified concentration.

Protocol: Stability and Forced Degradation Study

This protocol describes a typical workflow for assessing the stability of Bendamustine Hydrochloride in a solution and identifying its degradation pathways.

-

Solution Preparation:

-

Stability Study: Prepare a solution of Bendamustine HCl at a defined concentration (e.g., 0.6 mg/mL) in the desired vehicle (e.g., 0.9% Sodium Chloride).[8]

-

Forced Degradation: Prepare separate stock solutions for stress testing.

-

-

Stress Conditions (Forced Degradation):

-

Acid Hydrolysis: Add 1.0 mL of 0.1N HCl to a vial of the drug and heat in a water bath at 60°C for 30 minutes.[13]

-

Base Hydrolysis: Add 1.0 mL of 0.1N NaOH to a vial of the drug and keep at room temperature, monitoring for degradation.[11][13]

-

Oxidative Degradation: Add 1.0 mL of 3% H₂O₂ to a vial of the drug and keep at room temperature.[13]

-

Thermal Degradation: Expose a vial of the solid drug to 80°C in a hot air oven for 4 hours.[13]

-

Photostability: Expose a vial of the solid drug to sunlight for 8 hours or ICH-specified light conditions.[13]

-

-

Stability Storage: Store the non-stressed stability solutions under specified conditions (e.g., 2-8 °C and 25 °C/60% RH), protected from light.[8]

-

Time-Point Sampling: Withdraw aliquots from the stability samples at predefined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). For forced degradation, samples are taken after the stress period and neutralized if necessary.

-

Sample Analysis:

-

Data Evaluation:

-

Calculate the percentage of remaining Bendamustine HCl at each time point relative to the initial (T=0) concentration. Stability is often defined as retaining ≥95% of the initial concentration.[8]

-

In forced degradation samples, identify and quantify major degradation products. Peak purity analysis should be performed to ensure the main peak is not co-eluting with degradants.[14]

-

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

References

- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 2. WO2014170769A2 - Bendamustine lyophilized pharmaceutical compositions - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. data.epo.org [data.epo.org]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. Stability of Bendamustine Solutions: Influence of Sodium ... [degruyterbrill.com]

- 9. Stability of Bendamustine Solutions: Influence of Sodium ... [degruyterbrill.com]

- 10. labeling.pfizer.com [labeling.pfizer.com]

- 11. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]

- 12. ijrm.humanjournals.com [ijrm.humanjournals.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. ijpsr.com [ijpsr.com]

Unveiling the Therapeutic Potential of Brentuximab Vedotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brentuximab vedotin is an antibody-drug conjugate (ADC) that has emerged as a significant therapeutic agent in the treatment of certain hematological malignancies. This document provides an in-depth technical overview of the core components of brentuximab vedotin's therapeutic action, including its molecular targets, mechanism of action, and relevant clinical and preclinical data. Detailed experimental protocols for key assays and visualizations of the critical pathways and workflows are presented to support further research and development in this area.

Therapeutic Targets

The therapeutic efficacy of brentuximab vedotin is predicated on its highly specific targeting of two key molecular entities:

-

Primary Target: CD30 . CD30, a member of the tumor necrosis factor receptor (TNFR) superfamily, is the primary cell surface target of brentuximab vedotin.[1] Its expression in healthy tissues is highly restricted, but it is characteristically overexpressed on the surface of malignant cells in classical Hodgkin lymphoma (HL) and systemic anaplastic large cell lymphoma (sALCL).[2] This differential expression profile makes CD30 an ideal target for directed cancer therapy.

-

Intracellular Target: Tubulin . Upon internalization and proteolytic cleavage, the cytotoxic payload of brentuximab vedotin, monomethyl auristatin E (MMAE), is released into the cytoplasm. MMAE exerts its potent anti-mitotic effect by binding to tubulin, a critical component of microtubules. This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[1]

Mechanism of Action

The mechanism of action of brentuximab vedotin is a multi-step process that ensures targeted delivery of a potent cytotoxic agent to malignant cells:

-

Binding to CD30 : The chimeric anti-CD30 monoclonal antibody component of brentuximab vedotin binds with high affinity to the CD30 receptor on the surface of tumor cells.

-

Internalization : Following binding, the brentuximab vedotin-CD30 complex is rapidly internalized into the cell via endocytosis.[1]

-

Lysosomal Trafficking and Cleavage : The endosome containing the complex fuses with a lysosome. Within the acidic environment of the lysosome, the valine-citrulline linker connecting the antibody to MMAE is cleaved by lysosomal proteases, releasing the active cytotoxic agent, MMAE.[2]

-

Microtubule Disruption : Liberated MMAE binds to tubulin monomers, inhibiting their polymerization into microtubules. This disruption of the microtubule network is critical for several cellular functions, most notably mitosis.[1]

-

Cell Cycle Arrest and Apoptosis : The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase, which subsequently triggers the intrinsic apoptotic cell death pathway.[1]

Quantitative Data Summary

In Vitro Efficacy

The cytotoxic potential of brentuximab vedotin and its payload, MMAE, has been evaluated in various lymphoma cell lines.

| Cell Line | Cancer Type | Brentuximab Vedotin IC50 | MMAE IC50 | Reference |

| L428 | Hodgkin Lymphoma | 27 µg/ml ± 4.8 µg/ml | Not Reported | [3] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | 29 ng/ml ± 21 ng/ml | Not Reported | [3] |

| CD30+ HL and ALCL cell lines | Hodgkin Lymphoma & Anaplastic Large Cell Lymphoma | ~0.01 - 0.1 nM | 0.1 - 2.3 nM | [4] |

| GCT27 | Germ Cell Tumor | 219.5 ng/ml | Not Reported | [5] |

| NCCIT | Germ Cell Tumor | 1400.8 ng/ml | Not Reported | [5] |

| JAR | Choriocarcinoma (CD30-negative) | 1013.0 ng/ml | Not Reported | [5] |

Clinical Efficacy: Phase III ECHELON-1 Trial (Frontline Advanced Classical Hodgkin Lymphoma)

This trial compared brentuximab vedotin in combination with AVD (Adriamycin, vinblastine, dacarbazine) to the standard ABVD (Adriamycin, bleomycin, vinblastine, dacarbazine) regimen.

| Endpoint | Brentuximab Vedotin + AVD | ABVD | Hazard Ratio (95% CI) | p-value | Reference |

| 2-Year Modified Progression-Free Survival | 82.1% | 77.2% | 0.770 | 0.035 | [6] |

| 5-Year Progression-Free Survival | 82.2% | 75.3% | 0.68 (0.53–0.87) | 0.0017 | [7] |

| 6-Year Overall Survival | 93.9% | 89.4% | Not Reported | 0.009 | [8] |

Clinical Efficacy: Phase II Trial (Relapsed/Refractory Classical Hodgkin Lymphoma after ASCT)

This pivotal single-arm trial evaluated the efficacy of brentuximab vedotin monotherapy.

| Endpoint | Value | 95% Confidence Interval | Reference |

| Objective Response Rate | 75% | Not Reported | [9] |

| Complete Remission Rate | 33% | Not Reported | [10][11] |

| Median Overall Survival | 40.5 months | 28.7, 61.9 | [10][11] |

| Median Progression-Free Survival | 9.3 months | 7.1, 12.2 | [10][11] |

| 5-Year Overall Survival Rate (for CR patients) | 64% | 48, 80 | [10][11] |

| 5-Year Progression-Free Survival Rate (for CR patients) | 52% | 34, 69 | [10][11] |

Clinical Efficacy: Phase II Trial (Relapsed/Refractory Systemic Anaplastic Large Cell Lymphoma)

| Endpoint | Value | Reference |

| Objective Response Rate | 86% | [9] |

| Complete Remission Rate | 57% | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS/MTT Assay)

Objective: To determine the concentration of brentuximab vedotin required to inhibit the proliferation of cancer cells by 50% (IC50).

Methodology:

-

Cell Seeding: Seed CD30-positive cancer cell lines (e.g., L428, Karpas-299) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Drug Treatment: Prepare serial dilutions of brentuximab vedotin in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control and wells with a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]

-

MTS/MTT Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[12]

-

Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.[3]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with brentuximab vedotin.

Methodology:

-

Cell Treatment: Seed cells in culture plates and treat with various concentrations of brentuximab vedotin for 24, 48, and 72 hours.[13]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis by Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.[15]

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of brentuximab vedotin on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with brentuximab vedotin at various concentrations for 24, 48, and 72 hours.[16]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis by Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of Brentuximab Vedotin.

Caption: In Vitro Cytotoxicity Assay Workflow.

Caption: Apoptosis Assay Workflow.

Potential Interaction with NF-κB Signaling

While the primary mechanism of action of brentuximab vedotin is well-established, some evidence suggests a potential interplay with the NF-κB signaling pathway. CD30 signaling itself can modulate NF-κB activity. Paradoxically, some chemotherapeutic agents are known to activate NF-κB, which can have both pro- and anti-apoptotic effects depending on the cellular context.[18] Further investigation is required to fully elucidate the direct and indirect effects of brentuximab vedotin on this critical signaling cascade in lymphoma cells.

Caption: Overview of the Canonical NF-κB Signaling Pathway.

Conclusion

Brentuximab vedotin represents a successful application of ADC technology, effectively targeting CD30-positive malignancies. Its well-defined mechanism of action, centered on microtubule disruption, provides a strong rationale for its clinical efficacy. The quantitative data from preclinical and clinical studies underscore its therapeutic value. The provided experimental protocols and visualizations serve as a resource for researchers aiming to further investigate this important therapeutic agent and to develop novel targeted therapies. Further exploration of its potential interactions with other signaling pathways, such as NF-κB, may reveal additional mechanisms of action and opportunities for combination therapies.

References

- 1. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of brentuximab vedotin in patients with Hodgkin lymphoma or systemic anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD30 downregulation, MMAE resistance, and MDR1 upregulation are all associated with resistance to brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brentuximab vedotin exerts profound antiproliferative and pro‐apoptotic efficacy in CD30‐positive as well as cocultured CD30‐negative germ cell tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. takeda.com [takeda.com]

- 7. thd.org.tr [thd.org.tr]

- 8. Brentuximab Vedotin With Chemotherapy Offers Survival Benefit in Stage III or IV Hodgkin Lymphoma - The ASCO Post [ascopost.com]

- 9. researchgate.net [researchgate.net]

- 10. Final trial data for brentuximab vedotin against relapsed Hodgkin lymphoma - ecancer [ecancer.org]

- 11. adcreview.com [adcreview.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. CD30 targeting with brentuximab vedotin: a novel therapeutic approach to primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biomedicines | Free Full-Text | NFkB Pathway and Hodgkin Lymphoma [mdpi.com]

An In-depth Technical Guide to the Biological Activity Screening of Bendamustine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and screening methodologies for bendamustine, a unique chemotherapeutic agent. Bendamustine is a bifunctional molecule featuring a nitrogen mustard group, responsible for its alkylating activity, and a benzimidazole ring, which may confer antimetabolite, purine analog-like properties.[1][2] Initially synthesized in the 1960s in East Germany, it is now a key therapeutic for various hematological malignancies, including chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin's lymphoma (NHL).[1][3] This document details the key signaling pathways affected by bendamustine, presents quantitative data from preclinical and clinical studies in structured tables, and provides detailed protocols for essential screening assays.

Mechanism of Action

Bendamustine's cytotoxicity stems from its ability to create extensive and durable DNA damage.[2] As a bifunctional alkylating agent, it forms intrastrand and interstrand cross-links in DNA, which are more robust and difficult to repair than those formed by other alkylators like cyclophosphamide or melphalan.[4][5][6] This damage triggers a cascade of cellular responses:

-

DNA Damage Response (DDR): Bendamustine rapidly activates the DDR pathway.[7] This involves the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and the subsequent phosphorylation of downstream targets, including CHK2 and p53.[4][8] This response leads to the formation of detectable foci of DNA damage markers such as γ-H2AX and 53BP1.[9][10]

-

Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[4][11] In some models, it has been shown to induce a late S-phase arrest.[7]

-

Induction of Apoptosis and Mitotic Catastrophe: If the DNA damage is too severe to be repaired, bendamustine induces programmed cell death (apoptosis).[8][12] This is often mediated by the p53 tumor suppressor protein.[2][4] Furthermore, bendamustine can inhibit mitotic checkpoints, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe—a form of cell death characterized by aberrant chromosome segregation.[2][13]

-

Unique DNA Repair Inhibition: Unlike other alkylating agents that are countered by alkyltransferase-mediated repair, the damage induced by bendamustine appears to activate the base excision repair (BER) pathway.[4][13] The complex nature of this repair process may contribute to the drug's high potency and durable effects.[4]

Quantitative Biological Activity

The cytotoxic and therapeutic effects of bendamustine have been quantified in numerous preclinical and clinical studies.

| Cell Line Type | Mean IC50 (µM) | Exposure Time | Reference |

| Adult T-cell Leukemia (ATL) | 44.9 ± 25.0 | 72h | [3] |

| Mantle Cell Lymphoma (MCL) | 21.1 ± 16.2 | 72h | [3] |

| Diffuse Large B-cell Lymphoma (DLBCL) / Burkitt Lymphoma (BL) | 47.5 ± 26.8 | 72h | [3] |

| Multiple Myeloma (MM) | 44.8 ± 22.5 | 72h | [3] |

| Hodgkin Lymphoma (HL) | 25 - 50 | 48h | [11] |

| Bendamustine Conc. (µg/mL) | Endpoint | Observation | Reference |

| 6.0, 9.0, 12.0 | Micronuclei Frequency | Statistically significant, concentration-related increase | [14] |

| 6.0, 9.0, 12.0 | Chromosome Aberrations | Statistically significant increase in structural aberrations | [14] |

| 6.0, 12.0, 24.0 | Mitotic Recombination (in A. nidulans) | Significant increase in homozygosity index | [14] |

| Indication | Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Study/Reference |

| Indolent NHL / MCL (1st Line) | Bendamustine + Rituximab (BR) | 97% | 31% | BRIGHT Study[15] |

| Indolent NHL / MCL (1st Line) | R-CHOP / R-CVP | 91% | 25% | BRIGHT Study[15] |

| Relapsed/Refractory CLL | Bendamustine + Alemtuzumab | 70% | 26% | [16] |

| Newly Diagnosed MM | Bendamustine + Prednisone | 75% | 32% | [16] |

| Relapsed/Refractory DLBCL | Bendamustine + Rituximab | 58% | 19% | [16] |

Experimental Protocols

Detailed protocols are crucial for the accurate screening and evaluation of bendamustine's biological activity.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of bendamustine in culture medium. Remove the old medium from the wells and add 100 µL of the bendamustine dilutions (including a vehicle-only control).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[3]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17]

Methodology:

-

Cell Treatment: Culture cells with bendamustine at the desired concentration and for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[18]

-

Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[18] Four populations can be distinguished: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

This assay visualizes and quantifies DNA double-strand breaks (DSBs).

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated on Serine 139 to form γ-H2AX. This modified histone accumulates at the site of damage, forming discrete nuclear foci that can be detected using a specific primary antibody and a fluorescently-labeled secondary antibody.[9][10]

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat with bendamustine (e.g., 50-200 µM) for the desired time (e.g., 24-48 hours).[9]

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.[9][10]

References

- 1. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I study of bendamustine hydrochloride administered day 1+2 every 3 weeks in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purine analog-like properties of bendamustine underlie rapid activation of DNA damage response and synergistic effects with pyrimidine analogues in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Experience With Bendamustine: New Treatment for Patients With CLL - Page 4 [medscape.com]

- 9. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. In vitro studies with bendamustine: enhanced activity in combination with rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Assessment of bendamustine-induced genotoxicity in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Randomized trial of bendamustine-rituximab or R-CHOP/R-CVP in first-line treatment of indolent NHL or MCL: the BRIGHT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in Bendamustine Clinical Trials TON [theoncologynurse.com]

- 17. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 18. Apoptosis Protocols | USF Health [health.usf.edu]

An In-depth Technical Guide to the Pharmacokinetics of BTAMB

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTAMB (4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile) is a synthetic compound with a molecular structure that suggests potential for biological activity. As with any novel chemical entity being considered for therapeutic applications, a thorough understanding of its pharmacokinetic profile is paramount. This technical guide aims to provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, a comprehensive search of the current scientific literature reveals a significant gap in the publicly available data regarding the pharmacokinetics of this specific compound.

While structural details of this compound have been elucidated through crystallographic studies, empirical data from in vitro or in vivo pharmacokinetic investigations are not presently available in published resources.[1][2] This includes critical parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life.

This guide will, therefore, outline the standard experimental protocols and theoretical considerations that would be necessary to characterize the pharmacokinetic profile of this compound. It will also explore potential signaling pathways that could be relevant based on its structural motifs, providing a roadmap for future research endeavors.

Data Presentation

A comprehensive understanding of a drug's pharmacokinetics relies on quantifiable data. When such studies are conducted for this compound, the following tables would be essential for summarizing the key parameters.

Table 1: In Vitro ADME Profile of this compound

| Parameter | Assay System | Result |

| Solubility | Aqueous Buffer (pH 7.4) | Data not available |

| Permeability | Caco-2 / PAMPA | Data not available |

| Plasma Protein Binding | Human, Rat, Mouse Plasma | Data not available |

| Metabolic Stability | Liver Microsomes (Human, Rat, Mouse) | Data not available |

| CYP450 Inhibition | (e.g., CYP3A4, 2D6, 2C9) | Data not available |

| CYP450 Induction | (e.g., CYP1A2, 2B6, 3A4) | Data not available |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Species (Strain) | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| This compound | Mouse (e.g., C57BL/6) | Data not available | IV | Data not available | Data not available | Data not available | Data not available | N/A |

| Data not available | PO | Data not available | Data not available | Data not available | Data not available | Data not available | ||

| Rat (e.g., Sprague-Dawley) | Data not available | IV | Data not available | Data not available | Data not available | Data not available | N/A | |

| Data not available | PO | Data not available | Data not available | Data not available | Data not available | Data not available | ||

| Dog (e.g., Beagle) | Data not available | IV | Data not available | Data not available | Data not available | Data not available | N/A | |

| Data not available | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

To generate the data required to populate the tables above, a series of standardized in vitro and in vivo experiments would need to be conducted. The following are detailed methodologies for these key experiments.

In Vitro Assays

1. Aqueous Solubility:

-

Objective: To determine the solubility of this compound in a physiologically relevant buffer.

-

Method: A stock solution of this compound in a suitable organic solvent (e.g., DMSO) is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to create a range of concentrations. The solutions are shaken for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 37°C). After reaching equilibrium, the solutions are filtered, and the concentration of dissolved this compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

2. Cell Permeability (Caco-2 Assay):

-

Objective: To assess the potential for intestinal absorption of this compound.

-

Method: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the intestinal epithelium, are grown on semi-permeable filter supports. A solution of this compound is added to the apical (A) side of the monolayer. At various time points, samples are taken from the basolateral (B) side to determine the amount of this compound that has traversed the cell layer. The apparent permeability coefficient (Papp) is then calculated. The experiment is typically run in both A-to-B and B-to-A directions to assess for active transport.

3. Plasma Protein Binding:

-

Objective: To determine the extent to which this compound binds to plasma proteins, which can affect its distribution and clearance.

-

Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing a this compound-spiked plasma solution from a chamber containing a buffer solution. The system is incubated until equilibrium is reached. The concentrations of this compound in the plasma and buffer chambers are then measured to calculate the percentage of protein-bound and unbound drug.

4. Metabolic Stability in Liver Microsomes:

-

Objective: To evaluate the susceptibility of this compound to metabolism by hepatic enzymes.

-

Method: this compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes. At various time points, aliquots are taken, and the reaction is quenched. The concentration of the remaining parent compound (this compound) is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies

1. Animal Models:

-

Species: Typically, studies are initiated in rodents (e.g., mice or rats) and may be expanded to a non-rodent species (e.g., dogs or non-human primates) to assess inter-species differences.

-

Housing and Acclimation: Animals are housed in controlled environments with respect to temperature, humidity, and light-dark cycles, and are allowed to acclimate before the study.

2. Dosing and Administration:

-

Formulation: this compound is formulated in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, a suspension or solution for oral gavage).

-

Routes:

-

Intravenous (IV) Bolus: To determine clearance, volume of distribution, and elimination half-life.

-

Oral (PO) Gavage: To assess oral absorption and bioavailability.

-

-

Dose Selection: Dose levels are typically selected based on preliminary toxicity studies.

3. Sample Collection:

-

Blood Sampling: Serial blood samples are collected from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points after dosing. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces Collection: To assess the routes and extent of excretion, animals may be housed in metabolic cages for the collection of urine and feces over a specified period.

4. Bioanalytical Method:

-

Method: A sensitive and specific analytical method, typically LC-MS/MS, is developed and validated for the quantification of this compound in plasma and other biological matrices.

-

Validation: The method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with specialized software (e.g., WinNonlin).

-

Parameters: Key parameters calculated include Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been identified for this compound, its chemical structure, containing a triazole ring, suggests potential interactions with various biological targets. Triazole-containing compounds have been investigated for a wide range of activities, including as inhibitors of enzymes such as cytochrome P450s or as ligands for various receptors. Future research could explore the effect of this compound on common signaling pathways implicated in disease, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or pathways involved in inflammation and apoptosis.

Logical Workflow for Investigating this compound's Mechanism of Action

The following diagram illustrates a logical workflow for the initial investigation of this compound's potential mechanism of action.

Caption: A logical workflow for the initial investigation of this compound's mechanism of action.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines a typical experimental workflow for conducting an in vivo pharmacokinetic study.

References